Bienvenue dans la boutique en ligne BenchChem!

3-Iodo-5-methoxy-1H-indazole

Suzuki-Miyaura coupling Cross-coupling yield Indazole functionalization

3-Iodo-5-methoxy-1H-indazole is a privileged indazole pharmacophore for kinase inhibitor and 5-HT2A ligand programs. The C-3 iodo substituent enables high-yield Suzuki and Heck cross-couplings without N-protection, accelerating SAR exploration. 5-Methoxy modulates electron density for receptor binding. Low CYP3A4 inhibition (IC50 50 µM) mitigates ADME risk. Choose this over bromo/chloro analogs for superior reactivity and halogen-bonding potential.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 290367-99-6
Cat. No. B1602220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methoxy-1H-indazole
CAS290367-99-6
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NN=C2C=C1)I
InChIInChI=1S/C8H7IN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
InChIKeyQLWRATLJRVZESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methoxy-1H-indazole (CAS 290367-99-6): Halogenated Indazole Building Block for Cross-Coupling and Kinase-Targeted Synthesis


3-Iodo-5-methoxy-1H-indazole is a 3‑halogenated, 5‑methoxy‑substituted indazole heterocycle . The indazole scaffold is a privileged pharmacophore in medicinal chemistry, widely explored in kinase inhibitor programs and serotonergic ligand development . The iodo substituent at C‑3 confers superior reactivity in palladium‑catalyzed cross‑coupling reactions, enabling efficient C‑C bond formation in Suzuki–Miyaura and Heck protocols [1]. The 5‑methoxy group modulates electron density and can contribute to receptor‑binding interactions, making this compound a strategic intermediate for constructing 1,3‑diarylindazoles, 3‑vinylindazoles, and other elaborated indazole‑containing architectures [2].

3-Iodo-5-methoxy-1H-indazole (CAS 290367-99-6): Why Bromo or Chloro Analogs Cannot Replicate Iodo Reactivity and Physicochemical Profile


Substituting 3‑iodo‑5‑methoxy‑1H‑indazole with its bromo (CAS 885519‑30‑2) or chloro (CAS 885519‑28‑8) analogs, or with the non‑halogenated 5‑methoxy‑1H‑indazole (CAS 94444‑96‑9), fundamentally alters both synthetic efficiency and potential biological activity . The iodine atom provides markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions, a well‑established trend where C‑I bonds undergo oxidative addition significantly faster than C‑Br or C‑Cl bonds [1]. This differential reactivity directly impacts synthetic yield and throughput, particularly in challenging or sterically hindered couplings [2]. Furthermore, the larger van der Waals radius and polarizability of iodine create opportunities for halogen‑bonding interactions in biological targets that bromine or chlorine cannot effectively replicate [3]. Therefore, simple halogen‑for‑halogen substitution is not functionally equivalent and may compromise both the synthetic sequence and the intended biological or physicochemical properties.

3-Iodo-5-methoxy-1H-indazole (CAS 290367-99-6): Quantified Differentiation vs. Halogenated and Non-Halogenated Analogs


3-Iodo-5-methoxy-1H-indazole as a Superior Suzuki Coupling Partner: Iodo vs. Bromo and Chloro Reactivity

The iodo derivative enables efficient Suzuki–Miyaura cross‑coupling to construct 1,3‑diarylindazoles. While the corresponding bromo or chloro analogs are expected to undergo the same transformation, the C‑I bond provides markedly higher reactivity. In a representative protocol, Suzuki coupling of N‑Boc‑3‑iodo‑5‑methoxyindazole with phenyl boronic acid proceeded smoothly, yielding the coupled product [1]. This is consistent with the well‑established reactivity order C‑I > C‑Br > C‑Cl in palladium‑catalyzed oxidative addition. Attempting the same transformation with the bromo analog would require harsher conditions or longer reaction times, potentially reducing yield and increasing by‑product formation [2].

Suzuki-Miyaura coupling Cross-coupling yield Indazole functionalization

Halogen Bonding Contribution to 5‑HT₂A Potency: Iodo‑Indazole Scaffold vs. Non‑Iodinated Analogs

In a series of indazole‑based 5‑HT₂A agonists, the presence of a halogen atom capable of halogen bonding was implicated in enhanced potency. Compound 19d (VU6067416), an elaborated iodo‑containing indazole derivative, exhibited high 5‑HT₂A agonist activity [1]. In silico docking studies suggest this potency may be partly attributable to a halogen‑bonding interaction with Phe234⁵.³⁸ in the 5‑HT₂A orthosteric pocket [1]. While 19d is not 3‑iodo‑5‑methoxy‑1H‑indazole itself, it demonstrates that the iodine atom in an indazole framework can engage in specific, energetically favorable halogen bonds that bromine or chlorine, due to lower polarizability, would not replicate to the same degree.

Serotonin receptor agonism Halogen bonding 5-HT2A Structure-activity relationship

CYP3A4 Inhibition Liability: 3‑Iodo‑5‑methoxy‑1H‑indazole vs. More Potent CYP3A4 Inhibitors

Early‑stage assessment of CYP inhibition is critical for selecting building blocks that minimize downstream ADME liabilities. 3‑Iodo‑5‑methoxy‑1H‑indazole exhibits relatively weak inhibition of CYP3A4, with an IC₅₀ of 50,000 nM (50 µM) in human liver microsomes [1]. In contrast, structurally related indazole derivatives can show much stronger CYP3A4 inhibition, as exemplified by a compound with an IC₅₀ <5 µM [2]. This low CYP3A4 inhibition profile suggests that incorporating 3‑iodo‑5‑methoxy‑1H‑indazole as a building block is less likely to introduce major CYP‑mediated drug‑drug interaction risks compared to more potent indazole‑based inhibitors.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Synthetic Utility in C‑3 Vinylation: Unprotected Iodoindazole Enables Microwave‑Assisted Protocol

3‑Iodo‑5‑methoxy‑1H‑indazole can be used without N‑protection in microwave‑assisted Suzuki‑type vinylation, affording 3‑vinylindazoles in moderate to excellent yields [1]. This contrasts with many cross‑coupling protocols that require N‑Boc protection to prevent side reactions or improve solubility. In the reported methodology, ten C‑5 substituted 3‑vinylindazole derivatives were synthesized directly from the unprotected 3‑iodoindazoles, with the C‑3 vinylated derivative being the only isolated product in all cases [1]. This direct, protecting‑group‑free approach reduces step count and improves atom economy compared to sequences that require prior N‑protection.

Vinylation Microwave synthesis Unprotected indazole Suzuki cross-coupling

3-Iodo-5-methoxy-1H-indazole (CAS 290367-99-6): Recommended Use Cases Based on Quantified Differentiation


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration via Suzuki–Miyaura Coupling

Procure 3‑iodo‑5‑methoxy‑1H‑indazole when constructing focused libraries of 1,3‑diarylindazoles for kinase inhibitor screening. The iodo substituent enables reliable, high‑yielding Suzuki cross‑coupling with aryl boronic acids, as demonstrated in the synthesis of diverse 5‑substituted indazole kinase inhibitors . This reactivity is critical for parallel synthesis and SAR exploration where coupling efficiency directly impacts library quality and hit validation timelines.

Chemical Biology: 5‑HT₂A Receptor Probe Development

Use 3‑iodo‑5‑methoxy‑1H‑indazole as a precursor for synthesizing indazole‑ethanamines and indazole‑tetrahydropyridines targeting 5‑HT₂A receptors. The iodo‑indazole core provides a vector for halogen bonding with Phe234⁵.³⁸ in the 5‑HT₂A orthosteric pocket, a molecular recognition feature that can be exploited to enhance ligand potency [1]. This scaffold is particularly relevant for developing psychedelic‑inspired neurotherapeutics.

Process Chemistry: Protecting‑Group‑Free Microwave Vinylation

Employ 3‑iodo‑5‑methoxy‑1H‑indazole in microwave‑assisted Suzuki vinylation protocols without N‑protection. This direct approach, validated on a series of C‑5 substituted 3‑iodoindazoles, delivers 3‑vinylindazoles as single products and eliminates the need for Boc protection/deprotection steps [2]. This is advantageous for rapid scale‑up and for generating vinyl‑indazole intermediates used in further diversification.

ADME Profiling: Building Block with Favorable CYP Liability

Consider 3‑iodo‑5‑methoxy‑1H‑indazole when assembling compound libraries where minimizing CYP3A4 inhibition is a design priority. With an IC₅₀ of 50 µM against CYP3A4, this building block introduces lower risk of metabolic drug‑drug interactions compared to more potent indazole‑based CYP3A4 inhibitors [3]. This property is valuable in early‑stage lead optimization to avoid late‑stage ADME attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-5-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.